molecular formula C18H37N3O5 B1584677 Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine CAS No. 24993-04-2

Hexanedioic acid, polymer with hexahydro-2H-azepin-2-one and 1,6-hexanediamine

Cat. No. B1584677
CAS RN: 24993-04-2
M. Wt: 375.5 g/mol
InChI Key: TZYHIGCKINZLPD-UHFFFAOYSA-N
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Patent
US08742061B2

Procedure details

50 wt % aqueous solution of salt (AH salt) of adipic acid with hexamethylenediamine, and ∈-caprolactam (CL) were mixed so that AH salt was 20 parts by weight and CL was 80 parts by weight, and the mixture was charged in an autoclave of 30 liters. After it was raised to 270° C. at an internal pressure of 10 kg/cm2, the internal temperature was maintained at 245° C., while stirring, the pressure was slowly reduced to 0.5 kg/cm2 and stirring was stopped. After being returned to normal pressure by nitrogen, a strand was drawn out, pelletized, and unreacted substances were extracted out using boiling water, and dried. The thus obtained copolyamide 6/66 resin had a relative viscosity of 4.20 and melting point of 193° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]([OH:8])=[O:7].[NH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][NH2:18].[C:19]1(=[O:26])[NH:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1>>[CH2:22]1[CH2:23][CH2:24][NH:25][C:19](=[O:26])[CH2:20][CH2:21]1.[CH2:15]([CH2:16][CH2:17][NH2:18])[CH2:14][CH2:13][CH2:12][NH2:11].[CH2:3]([CH2:2][C:1]([OH:10])=[O:9])[CH2:4][CH2:5][C:6]([OH:8])=[O:7] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCCCCN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
270 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were mixed so that AH salt
ADDITION
Type
ADDITION
Details
the mixture was charged in an autoclave of 30 liters
TEMPERATURE
Type
TEMPERATURE
Details
the internal temperature was maintained at 245° C.
STIRRING
Type
STIRRING
Details
stirring
EXTRACTION
Type
EXTRACTION
Details
unreacted substances were extracted
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C1CCC(=O)NCC1.C(CCCN)CCN.C(CCC(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.